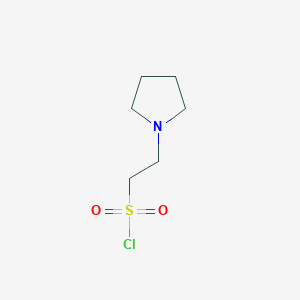

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is a sulfonyl chloride derivative characterized by a pyrrolidine ring attached to an ethanesulfonyl chloride backbone. The pyrrolidine group, a five-membered cyclic secondary amine, confers electron-donating properties, which may modulate the reactivity of the sulfonyl chloride moiety. This compound is likely utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonyl chloride group (-SO₂Cl) acts as a leaving group or participates in sulfonamide formation.

Key properties inferred from analogous compounds include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride typically involves the reaction of pyrrolidine with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+Ethanesulfonyl chloride→2-(Pyrrolidin-1-YL)ethanesulfonyl chloride+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Bases: Triethylamine, pyridine

Temperature: Room temperature to slightly elevated temperatures

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

- Reaction with amines forms sulfonamides.

- Reaction with alcohols forms sulfonate esters.

- Reaction with thiols forms sulfonothioates .

Scientific Research Applications

Drug Discovery

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride has been utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it has been involved in the development of selective inhibitors for oncogenic pathways. For instance, it played a role in synthesizing a selective inhibitor of B-raf kinase, which is significant in melanoma treatment .

Synthesis of Complex Molecules

The compound serves as a reagent for synthesizing sulfonyl-substituted imides and lithium salts. These derivatives are valuable in creating new pharmaceuticals with enhanced efficacy and reduced side effects. It has been reported that the compound can facilitate the formation of pentafluoroethanesulfonyl fluoride, a fluorinated surfactant .

Anticancer Agents

Recent studies have highlighted the potential of derivatives synthesized from this compound in developing anticancer agents. For example, research on triazole compounds containing pyrrolidine moieties has shown promising results against various cancer types, indicating that this compound could be pivotal in creating new therapeutic strategies .

Receptor Binding Studies

The compound's derivatives have been evaluated for their interactions with biological receptors, such as metalloproteinases. Molecular docking studies have demonstrated how these compounds interact at the molecular level, providing insights into their potential therapeutic roles .

Case Study 1: Synthesis of Anticancer Compounds

In one study, researchers synthesized a series of triazole derivatives incorporating the pyrrolidine structure derived from this compound. These compounds were tested for their anticancer activity against several cell lines, demonstrating significant inhibitory effects on cell proliferation and migration .

Case Study 2: Development of Selective Inhibitors

Another notable application involved using this compound to develop selective inhibitors targeting specific kinases involved in cancer progression. The resulting compounds showed high selectivity and potency, making them candidates for further development into clinical therapies .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Drug Discovery | Intermediate for synthesizing kinase inhibitors | Selective B-raf kinase inhibitors developed |

| Synthesis of Complex Molecules | Forms sulfonyl-substituted imides and lithium salts | New pharmaceuticals with enhanced properties |

| Anticancer Agents | Derivatives evaluated for anticancer activity | Significant inhibition of cancer cell lines |

| Receptor Binding Studies | Interaction studies with biological receptors | Insights into therapeutic potentials |

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride, highlighting differences in substituents, reactivity, and applications:

Reactivity and Stability

- Electron-Donating vs. In contrast, phenyl or quinoxaline substituents (electron-withdrawing) may increase electrophilicity, accelerating reactions with nucleophiles .

- Hydrolysis Sensitivity : All sulfonyl chlorides react with water, but fluorinated analogs exhibit slower hydrolysis due to stronger S-F bonds . The 2-chloro derivative’s extreme moisture sensitivity necessitates stringent storage protocols .

Hazard Profiles

- Acute Toxicity : All compounds in this class pose risks of skin/eye damage and respiratory irritation .

- Chronic Effects: Limited data exist for this compound. The 2-chloro analog lacks carcinogenicity or reproductive toxicity data, highlighting a common gap in long-term studies for sulfonyl chlorides .

Biological Activity

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a pyrrolidine moiety. Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of approximately 197.68 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and synthetic biology.

The sulfonyl chloride group in this compound contributes to its reactivity, making it valuable for various chemical synthesis applications. The compound can undergo multiple chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying its structure to enhance biological activity.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : It has been reported to act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts, particularly in cancer treatment .

- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with biological macromolecules. The sulfonyl chloride group can react with nucleophiles such as amines and thiols, potentially modifying proteins or nucleic acids and altering their function. This reactivity is a key factor in its ability to inhibit enzyme activity and induce cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2,5-Dioxopyrrolidin-1-YL)ethanesulfonyl chloride | C₆H₈ClNO₄S | Contains dioxo groups, enhancing reactivity and biological activity |

| Ethanesulfonyl chloride | C₂H₅ClO₂S | Simpler structure lacking the pyrrolidine ring; primarily used for sulfonamide synthesis |

| N-(prop-2-yn-1-YL)ethane-1-sulfonamide | C₅H₉NO₂S | Exhibits unique biological activities related to enzyme inhibition and anti-inflammatory effects |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogenic bacteria. Results indicated significant inhibition zones in bacterial cultures treated with different concentrations of the compound, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations .

- Enzyme Inhibition Studies : Research focusing on enzyme kinetics showed that this compound effectively inhibited specific target enzymes involved in tumor growth. The IC50 values indicated potency comparable to established inhibitors in the field .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(pyrrolidin-1-yl)ethanesulfonyl chloride with high purity?

Methodological Answer: To optimize synthesis:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis, as sulfonyl chlorides react violently with water .

- Purification : Employ column chromatography or recrystallization to remove byproducts like unreacted pyrrolidine or residual sulfonic acids. Monitor purity via HPLC or TLC .

- Storage : Store in airtight, moisture-resistant containers at 2–8°C to prevent degradation .

Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 0–5°C (initial step) | Minimizes side reactions |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Reaction Time | 4–6 hours | Balances yield and purity |

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ groups) and sulfonyl chloride signals (δ 3.5–4.0 ppm for SO₂Cl) .

- FT-IR : Identify characteristic peaks for S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 208.11 for related sulfonyl chlorides) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Decontamination : Immediately wash skin with soap and water upon contact. For spills, neutralize with sodium bicarbonate before disposal .

- Emergency Measures : Maintain eyewash stations and emergency showers in the lab .

Advanced Research Questions

Q. How does the reactivity of this compound vary with different nucleophiles?

Methodological Answer:

- Amines : Reacts exothermically to form sulfonamides. Monitor pH to avoid over-alkylation of pyrrolidine .

- Alcohols/Phenols : Requires base catalysts (e.g., pyridine) to absorb HCl byproducts. Use low temperatures (−10°C) to suppress side reactions .

- Thiols : Competitive oxidation may occur; add antioxidants (e.g., BHT) to stabilize reactive intermediates .

Reactivity Comparison

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary Amine | Sulfonamide | RT, 2–4 hours |

| Phenol | Sulfonate Ester | 0°C, DMAP catalyst |

| Thiol | Disulfide (byproduct) | Requires inert atmosphere |

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Stabilizers : Add molecular sieves (3Å) to absorb moisture. Avoid contact with metals (e.g., Fe, Cu) that catalyze decomposition .

- Packaging : Use amber glass vials with PTFE-lined caps to block light and moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf life .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer:

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict carcinogenicity or reproductive toxicity in absence of experimental data .

- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate safety .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Detect sub-ppm impurities (e.g., hydrolyzed sulfonic acid) using reverse-phase C18 columns and ESI ionization .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (≤0.1%), and LOQ (≤0.3%) .

Q. How to design experiments assessing its potential in drug development?

Methodological Answer:

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethanesulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2 |

InChI Key |

HTYRRGFPVSIIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.